2-dodecyl-1-nitroguanidine

Description

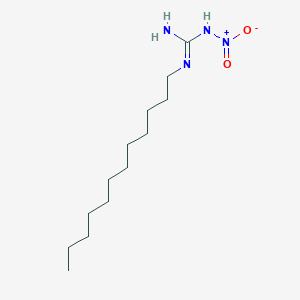

2-Dodecyl-1-nitroguanidine (CAS: 101517-06-0, molecular formula: C₁₃H₂₈N₄O₂) is a nitroguanidine derivative characterized by a dodecyl (12-carbon) alkyl chain attached to the nitroguanidine moiety. The nitroguanidine group consists of a guanidine core (N≡C(NH₂)₂) modified with a nitro (-NO₂) substituent, which confers unique electronic and reactive properties.

The combination of a polar nitro-guanidine group and a nonpolar alkyl chain in this compound suggests dual functionality, possibly enabling interactions with both hydrophilic and hydrophobic environments.

Properties

CAS No. |

101517-06-0 |

|---|---|

Molecular Formula |

C13H28N4O2 |

Molecular Weight |

272.39 g/mol |

IUPAC Name |

2-dodecyl-1-nitroguanidine |

InChI |

InChI=1S/C13H28N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)16-17(18)19/h2-12H2,1H3,(H3,14,15,16) |

InChI Key |

WSWZXMIHHIYAMY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCN=C(N)N[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCN=C(N)N[N+](=O)[O-] |

Other CAS No. |

101517-06-0 |

Synonyms |

2-dodecyl-1-nitro-guanidine |

Origin of Product |

United States |

Preparation Methods

The synthesis of guanidines, including 3-dodecyl-1-nitro-guanidine, can be achieved through several methods. One common approach involves the reaction of amines with carbodiimides, which leads to the formation of guanidines under mild conditions . Another method includes the use of thioureas in conjunction with thiophilic metal salts or other activating agents . Industrial production methods often employ transition-metal-catalyzed reactions, which provide efficient and scalable routes to guanidines .

Chemical Reactions Analysis

Guanidine, 3-dodecyl-1-nitro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Guanidine, 3-dodecyl-1-nitro- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, guanidine derivatives are known for their potential as kinase inhibitors and DNA minor groove binders . The compound also finds applications in the industry as a catalyst and a precursor for the synthesis of heterocycles .

Mechanism of Action

The mechanism of action of guanidine, 3-dodecyl-1-nitro- involves its ability to act as both a nucleophile and an electrophile. The guanidine moiety can form hydrogen bonds and interact with various molecular targets, including enzymes and nucleic acids . The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways . The compound’s high basicity and planarity contribute to its ability to interact with aromatic systems in biological environments .

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends | Potential Applications |

|---|---|---|---|---|---|

| This compound | C₁₃H₂₈N₄O₂ | 272.4 | Nitro-guanidine, dodecyl chain | Low polarity solvents | Agrochemicals, surfactants |

| BROMOPHENYLACETYLUREA | Not provided* | ~250–300 (estimated) | Bromophenyl, acetylurea | Moderate polarity | Pharmaceuticals, herbicides |

| 2-Methoxy-N-(4-propylcyclohexyl)aniline | C₁₆H₂₅NO | 247.4 | Methoxy, aniline, cyclohexyl | Polar aprotic solvents | Liquid crystals, polymers |

| α-Ethyl-N-(2-oxazolin-2-yl)benzenemethanamine | C₁₂H₁₆N₂O | 204.3 | Oxazoline, ethyl, benzenemine | Polar solvents | Catalysis, ligand synthesis |

| 3-Aminomethyl-tetrahydrofuran | C₅H₁₁NO | 101.2 | Tetrahydrofuran, aminomethyl | Water-miscible | Drug delivery, polymers |

*Molecular formulas for some compounds are inferred from nomenclature.

Structural and Functional Analysis

a. BROMOPHENYLACETYLUREA

- Key Differences : Contains a bromophenyl group (electron-withdrawing) and an acetylurea moiety instead of nitroguanidine. Urea derivatives are less basic than guanidines due to reduced resonance stabilization.

- Reactivity : Bromine enhances electrophilicity, favoring nucleophilic substitution reactions. The acetylurea group may participate in hydrogen bonding, unlike the nitro-guanidine’s stronger dipole interactions.

- Applications : Likely used in herbicidal or antimicrobial agents due to halogenated aromatic systems .

b. 2-Methoxy-N-(4-propylcyclohexyl)aniline

- Key Differences : Features a methoxy (-OCH₃) group (electron-donating) and a bulky cyclohexyl substituent. Lacks the nitro-guanidine’s charged nitrogen centers.

- Solubility : Higher polarity due to methoxy and aniline groups but reduced hydrophobicity compared to this compound.

- Applications: Potential use in liquid crystals or polymer additives due to rigid aromatic and cyclohexyl structures .

c. α-Ethyl-N-(2-oxazolin-2-yl)benzenemethanamine

- Key Differences : Oxazoline (5-membered heterocycle with O and N) introduces chelating capability, unlike the nitro-guanidine’s planar structure.

- Reactivity : Oxazoline rings can undergo ring-opening polymerization or act as ligands in metal catalysis. The ethyl group adds steric hindrance.

- Applications : Likely utilized in coordination chemistry or polymer science .

d. 3-Aminomethyl-tetrahydrofuran

- Key Differences: Tetrahydrofuran (THF) is a polar ether, contrasting with the dodecyl chain’s hydrophobicity. The aminomethyl group provides a primary amine for nucleophilic reactions.

- Solubility : High water solubility due to THF’s oxygen and amine group, unlike this compound’s lipid affinity.

- Applications: Potential drug carrier or monomer for hydrophilic polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.